BenchChemオンラインストアへようこそ!

3-Hydroxy-2-pyrrolidinone

Orexin Receptor Antagonists Sleep Disorders CNS Drug Discovery

3-Hydroxy-2-pyrrolidinone is the authenticated major metabolite of CDK2/cyclin A inhibitors and a critical chiral intermediate for orally active orexin-2 receptor antagonists. Unlike unsubstituted 2-pyrrolidinone (liquid), its crystalline solid-state (mp 102–107°C) and C3 hydroxyl group enable hydrogen bonding, solubility control, and stereospecific target engagement—essential for reproducible assay results and formulation studies. ≥97% purity. For medicinal chemistry, metabolite quantification, and chiral SAR exploration.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 15166-68-4
Cat. No. B082130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-pyrrolidinone
CAS15166-68-4
Synonyms3-hydroxy-2-pyrrolidinone
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1O
InChIInChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
InChIKeyFRKGSNOMLIYPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-pyrrolidinone (CAS 15166-68-4) for Scientific Research and Pharmaceutical Intermediate Procurement


3-Hydroxy-2-pyrrolidinone (3-H2P) is a five-membered γ-lactam derivative characterized by a hydroxyl substituent at the C3 position of the pyrrolidinone ring . This saturated heterocyclic scaffold possesses a stereocenter, making it a valuable chiral building block in medicinal chemistry and drug discovery . The compound is a white to pale yellow crystalline solid with a melting point of 102–107°C and is moisture-sensitive, requiring storage under inert atmosphere at 2–8°C . Its structural features enable hydrogen bonding and chelation interactions, underpinning its role as an enzyme inhibitor and pharmaceutical intermediate [1].

Why 3-Hydroxy-2-pyrrolidinone Cannot Be Replaced by Generic Pyrrolidinones in Research and Development


Substituting 3-hydroxy-2-pyrrolidinone with unsubstituted pyrrolidinones (e.g., 2-pyrrolidinone) or N-alkylated derivatives (e.g., 1-methyl-2-pyrrolidinone) fails to replicate critical physicochemical and biological properties essential for reproducible research and pharmaceutical development. The C3 hydroxyl group introduces hydrogen-bonding capacity, alters solubility, and creates a stereocenter absent in simpler analogs . Unsubstituted 2-pyrrolidinone is a low-melting liquid (mp ~25°C) miscible with water, whereas 3-hydroxy-2-pyrrolidinone is a crystalline solid (mp 102–107°C) with distinct handling and formulation characteristics . Furthermore, the 3-hydroxy motif is pharmacologically relevant: it is the major metabolite of a potent CDK2/cyclin A inhibitor and a key structural element in orally active orexin-2 receptor antagonists [1]. Generic substitution thus introduces uncontrolled variables in solubility, stability, chirality, and target engagement—directly compromising assay reproducibility and lead optimization [2].

Quantitative Differentiation of 3-Hydroxy-2-pyrrolidinone from Pyrrolidinone Analogs: A Comparative Evidence Guide


Orexin-2 Receptor Antagonist Potency: 3-Hydroxy-2-pyrrolidinone Derivative vs. Lead Compounds

The 3-hydroxypyrrolidin-2-one scaffold, when optimized as compound 46, demonstrates potent and selective orexin-2 receptor antagonism with an IC50 of 3.0 nM [1]. This represents a significant improvement over earlier pyrrolidin-2-one lead compounds in the same series, which required extensive C-3 substitution fine-tuning to align in vitro potency with metabolic stability and to avoid P-glycoprotein-mediated efflux [2]. The 3-hydroxy substitution was critical for achieving oral activity and brain exposure in rats [3].

Orexin Receptor Antagonists Sleep Disorders CNS Drug Discovery

Physicochemical Differentiation: Solid-State vs. Liquid Handling Properties

3-Hydroxy-2-pyrrolidinone is a crystalline solid with a melting point range of 102–107°C, whereas its unsubstituted analog 2-pyrrolidinone is a liquid at room temperature with a melting point of approximately 25°C . The solid-state form of 3-hydroxy-2-pyrrolidinone facilitates precise weighing, handling, and storage for solid-dosage formulation development and research-scale synthesis . In contrast, the liquid nature of 2-pyrrolidinone introduces volatility and handling variability in quantitative experiments .

Formulation Science Solid-State Chemistry Preformulation

Chiral Scaffold Differentiation: Enantioselective Synthesis Capability

3-Hydroxy-2-pyrrolidinone possesses a stereocenter at the C3 position, enabling its use as a chiral building block for enantioselective synthesis . This contrasts with achiral pyrrolidinone analogs such as 2-pyrrolidinone and 1-methyl-2-pyrrolidinone, which lack stereochemical diversity and cannot be employed for asymmetric transformations . Chemoenzymatic methods have achieved enantioselective synthesis of 3-hydroxy-2-pyrrolidinones with high enantiomeric excess using immobilized lipase from Pseudomonas cepacia [1].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

CDK2/Cyclin A Inhibitor Metabolite: Metabolic Fate Differentiation

3-Hydroxy-2-pyrrolidinone is the major metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor (PNU-292137, IC50 = 37 nM) [1][2]. The parent 3-aminopyrazole exhibits nanomolar CDK2 inhibition and in vivo antitumor activity (TGI > 50% in mouse xenograft) [3]. The 3-hydroxy-2-pyrrolidinone metabolite was synthesized via a stereoconservative route starting from malic acid, enabling detailed metabolic and pharmacokinetic studies of CDK2 inhibitor candidates . This metabolic relationship distinguishes 3-hydroxy-2-pyrrolidinone from other pyrrolidinones that are not known metabolites of clinically relevant CDK inhibitors.

Drug Metabolism CDK Inhibitors Cancer Therapeutics

Optimal Scientific and Industrial Application Scenarios for 3-Hydroxy-2-pyrrolidinone (CAS 15166-68-4)


Metabolite Identification and ADME Studies for CDK2/cyclin A Inhibitor Development Programs

3-Hydroxy-2-pyrrolidinone is the authenticated major metabolite of 3-aminopyrazole CDK2/cyclin A inhibitors, a class of anticancer agents [1]. Its use as an analytical reference standard enables accurate quantification of metabolite formation in vitro (hepatocyte incubations) and in vivo (plasma/tissue samples) [2]. This is critical for establishing pharmacokinetic/pharmacodynamic relationships and for regulatory submission of CDK2 inhibitor candidates. The stereoconservative synthesis from malic acid provides a reliable route to multi-gram quantities of enantiomerically pure metabolite for toxicology studies .

CNS Drug Discovery: Orexin-2 Receptor Antagonist Pharmacophore Optimization

The 3-hydroxypyrrolidin-2-one scaffold, exemplified by compound 46, delivers potent (IC50 = 3.0 nM) and selective orexin-2 receptor antagonism with oral bioavailability and brain exposure in rats [1][2]. Researchers developing novel orexin receptor modulators for insomnia and sleep disorders utilize 3-hydroxy-2-pyrrolidinone as a key intermediate for SAR exploration at the C3 position of the γ-lactam ring . Fine-tuning of this substitution is essential for balancing in vitro potency, metabolic stability, and avoidance of P-glycoprotein efflux .

Asymmetric Synthesis and Chiral Pool Methodologies

3-Hydroxy-2-pyrrolidinone serves as a chiral building block for the enantioselective construction of complex pharmaceuticals, natural products, and glycosidase inhibitors [1]. Its stereocenter at C3 enables the preparation of optically active pyrrolidinones and pyrrolidines via chemoenzymatic or asymmetric synthetic routes [2]. Applications include the synthesis of conformationally restricted amino acid analogs, peptidomimetics, and antiviral agents . The availability of both (R)- and (S)-enantiomers supports diverse stereochemical requirements in medicinal chemistry campaigns .

Pharmaceutical Preformulation and Solid-Dosage Development

The crystalline solid-state nature of 3-hydroxy-2-pyrrolidinone (mp 102–107°C) contrasts sharply with the liquid form of unsubstituted 2-pyrrolidinone, offering advantages in preformulation studies [1]. Its well-defined melting point and moisture sensitivity (requiring storage at 2–8°C under inert gas) are critical parameters for developing stable solid-dosage formulations [2]. The compound's hydrogen-bonding capacity via the hydroxyl group influences solubility and compatibility with excipients, making it a model compound for studying solid-state properties of lactam-based drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.